![molecular formula C14H13FN4OS B2843419 1-ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxamide CAS No. 1171390-10-5](/img/structure/B2843419.png)
1-ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrazole ring, a thiazole ring, a carboxamide group, and a fluorobenzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and thiazole rings, which are types of azole heterocycles. The fluorobenzene group would contribute to the aromaticity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups and structural features. For example, the pyrazole and thiazole rings might undergo electrophilic substitution reactions, while the carboxamide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzene group might increase its lipophilicity, while the carboxamide group could form hydrogen bonds, affecting its solubility .Scientific Research Applications
Antioxidant Activity
Compounds related to the thiazole ring have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole derivatives have been reported to exhibit analgesic (pain-relieving) activity . This makes them potential candidates for the development of new analgesic drugs.
Anti-inflammatory Activity
Thiazole compounds have been found to have anti-inflammatory properties . This means they can reduce inflammation, which is a protective response involving immune cells, blood vessels, and molecular mediators to remove harmful stimuli.
Antimicrobial Activity
Thiazoles have been found to have antimicrobial properties . They can kill or inhibit the growth of microorganisms, which makes them useful in the treatment of infectious diseases.
Antifungal Activity
Some thiazole compounds have shown moderate to good antifungal activities against tested fungal strains . This suggests their potential use in the treatment of fungal infections.
Antiviral Activity
Thiazole derivatives have been found to exhibit antiviral activity . This makes them potential candidates for the development of new antiviral drugs.
Antitumor or Cytotoxic Activity
Thiazole compounds have been found to have antitumor or cytotoxic activity . This means they can kill cancer cells, which makes them potential candidates for the development of new cancer treatments.
Neuroprotective Activity
Thiazole derivatives have been found to exhibit neuroprotective activity . This means they can protect nerve cells against damage, degeneration, or impairment of function.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of targets due to their diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, as antioxidants, they neutralize harmful free radicals, as analgesics, they inhibit pain signals, and as antimicrobials, they disrupt essential processes in microbial cells .
Biochemical Pathways
For example, as antioxidants, they are involved in the oxidative stress pathway, as analgesics, they are involved in the pain signaling pathway, and as antimicrobials, they interfere with various microbial metabolic pathways .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties depending on their specific chemical structure . For instance, some thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
As analgesics, they inhibit pain signals at the molecular level, reducing the perception of pain .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of thiazole derivatives . For instance, the solubility of these compounds in various solvents can affect their bioavailability and therefore their efficacy .
Future Directions
properties
IUPAC Name |
2-ethyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4OS/c1-3-19-10(7-8(2)18-19)13(20)17-14-16-12-9(15)5-4-6-11(12)21-14/h4-7H,3H2,1-2H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSOYPNRIYPJFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(C=CC=C3S2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

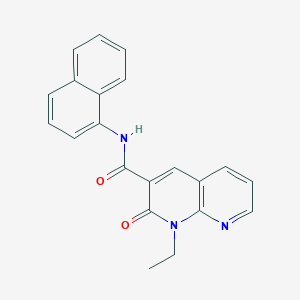

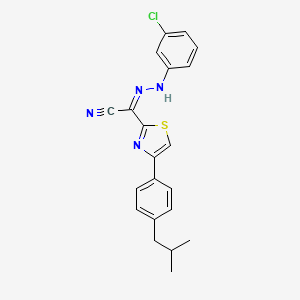
![8-Ethyl-1-(2-methylbenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2843341.png)
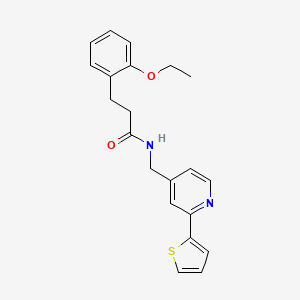
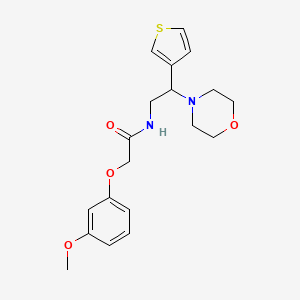
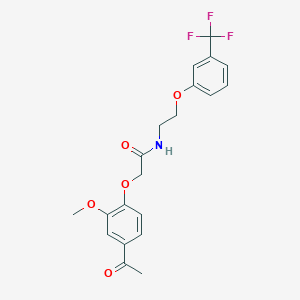
![1-[(cyclohexylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2843352.png)
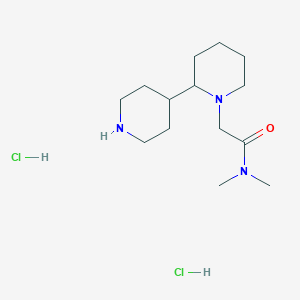

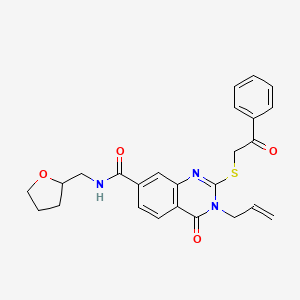
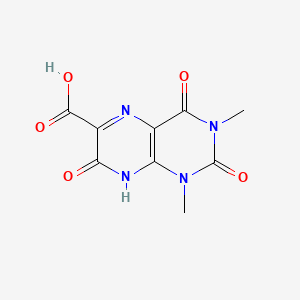
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2843358.png)
![2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B2843359.png)